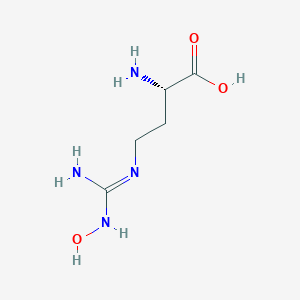

nor-NOHA

Übersicht

Beschreibung

N-Hydroxy-nor-L-arginine, commonly referred to as nor-NOHA, is a compound known for its role as an arginase inhibitor. Arginase is an enzyme involved in the urea cycle, which converts L-arginine into L-ornithine and urea. By inhibiting arginase, this compound has been shown to have various therapeutic effects, particularly in conditions where arginase activity is upregulated, such as cancer, hypertension, and certain inflammatory diseases .

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-nor-L-arginine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the study of arginase inhibition and related biochemical pathways.

Biology: Investigated for its role in modulating immune responses and cellular metabolism.

Medicine: Explored as a potential therapeutic agent for conditions such as cancer, hypertension, and inflammatory diseases.

Industry: Utilized in the development of pharmaceuticals targeting arginase-related pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-nor-L-arginine typically involves the hydroxylation of nor-L-arginine. One common method includes the use of hydroxylamine as a reagent. The reaction is carried out under controlled conditions to ensure the selective hydroxylation of the guanidine group in nor-L-arginine .

Industrial Production Methods

Industrial production of N-Hydroxy-nor-L-arginine involves large-scale synthesis using similar chemical routes as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-nor-L-arginine primarily undergoes reactions typical of amino acids and guanidine derivatives. These include:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert N-Hydroxy-nor-L-arginine back to nor-L-arginine.

Substitution: The hydroxyl group in the guanidine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Oxidized derivatives of N-Hydroxy-nor-L-arginine.

Reduction: Nor-L-arginine.

Substitution: Substituted guanidine derivatives.

Wirkmechanismus

N-Hydroxy-nor-L-arginine exerts its effects primarily by inhibiting the activity of arginase enzymes. This inhibition leads to an increase in the availability of L-arginine, which can then be used by nitric oxide synthase to produce nitric oxide. Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation and immune response modulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

α-Difluoromethylornithine (DMFO): Another arginase inhibitor with similar therapeutic applications.

Sauchinone: A plant-derived arginase inhibitor.

Salvianolic Acid B (SAB): Known for its anti-inflammatory properties.

Piceatannol-3-O-β-D-glucopyranoside (PG): A natural compound with arginase inhibitory activity.

Obacunone: Another plant-derived arginase inhibitor.

Uniqueness

N-Hydroxy-nor-L-arginine is unique due to its specific inhibition of arginase and its ability to modulate nitric oxide production. This dual action makes it particularly valuable in research and therapeutic applications targeting cardiovascular and inflammatory diseases .

Biologische Aktivität

Nor-NOHA (Nω-hydroxy-nor-arginine) is a reversible, competitive inhibitor of arginase, an enzyme that plays a crucial role in the urea cycle and has significant implications in various physiological and pathological processes. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and implications in disease models.

This compound primarily functions by inhibiting arginase, which competes with nitric oxide synthase (NOS) for the common substrate L-arginine. This competition is pivotal in regulating nitric oxide (NO) production, affecting numerous biological pathways including vasodilation, immune response, and cell proliferation.

Key Characteristics:

- IC50 Value : 2 μM for human type II arginase, demonstrating a ten-fold selectivity over type I arginase .

- Biological Activity : this compound not only inhibits arginase but also exhibits off-target effects that can influence cellular behavior beyond arginase inhibition .

1. Anti-Leukemic Activity

A notable study demonstrated that this compound induces apoptosis in ARG2-expressing hypoxic cells, particularly in chronic myeloid leukemia (CML). The compound was effective under hypoxic conditions but not in normoxia, indicating its potential to overcome resistance to BCR-ABL1 kinase inhibitors. Interestingly, the anti-leukemic effects were found to be independent of ARG2 inhibition, suggesting that this compound may act through alternative pathways .

2. Immune Modulation

This compound has been investigated for its effects on macrophage polarization during Mycobacterium tuberculosis (Mtb) infection. Treatment with this compound shifted macrophages towards an M1 phenotype, enhancing NO production and reducing bacterial load in vitro. In vivo studies using Balb/c mice showed reduced pulmonary arginase levels and increased antimicrobial metabolites .

3. Impact on Arteriogenesis

In models of arteriogenesis induced by femoral artery ligation in mice, this compound treatment resulted in reduced collateral artery growth. The study highlighted that arginase activity is essential for this process by promoting M2 macrophage accumulation and arterial cell proliferation .

Summary of Findings

Considerations for Research and Clinical Use

While this compound has been widely used as an arginase inhibitor in various studies, its off-target effects necessitate careful interpretation of results. The compound has shown promise in clinical trials for conditions involving endothelial dysfunction and immunosuppression; however, researchers must consider its broader biological implications before attributing effects solely to arginase inhibition .

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBHCUDVWOTEKO-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)NO)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=C(N)NO)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332211 | |

| Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189302-40-7, 291758-32-2 | |

| Record name | Nor-noha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189302407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nor-NOHA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOR-NOHA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0F1149OFR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.